5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a brominated butyl group, an oxoindolinylidene moiety, and a thioxothiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxoindolinylidene intermediate, which is then reacted with a brominated butyl group under controlled conditions. The final step involves the formation of the thioxothiazolidinone ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoindolinylidene moiety to its corresponding alcohol.
Substitution: The bromine atom in the butyl group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
Uniqueness
What sets 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-octyl-2-thioxothiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development and other applications .
Properties
CAS No. |
618075-42-6 |
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Molecular Formula |
C23H29BrN2O2S2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29BrN2O2S2/c1-3-5-7-8-9-10-14-26-22(28)20(30-23(26)29)19-17-15-16(24)11-12-18(17)25(21(19)27)13-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3/b20-19- |
InChI Key |
UUEHYTJQJGSVQK-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCCC)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCC)SC1=S |
Origin of Product |
United States |
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